(1-Benzyltriazol-4-yl)methanamine;dihydrochloride
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Overview
Description
(1-Benzyltriazol-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets .
Mode of Action
It’s worth noting that similar compounds have been shown to induce apoptosis and inhibit tubulin polymerization . This suggests that EN300-7438589 might interact with its targets in a similar manner, leading to changes in cell function and viability.
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound might affect pathways related to cell division and apoptosis .
Result of Action
Similar compounds have been shown to induce apoptosis and inhibit cell division , suggesting that EN300-7438589 might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyltriazol-4-yl)methanamine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The reaction conditions generally involve the use of copper(I) catalysts, such as copper(I) bromide, in the presence of stabilizing ligands like tris(benzyltriazolylmethyl)amine .
Industrial Production Methods
Industrial production of (1-Benzyltriazol-4-yl)methanamine;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyltriazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.
Scientific Research Applications
(1-Benzyltriazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A similar compound used as a ligand in coordination chemistry.
1-(Benzyl)-1H-1,2,3-triazol-4-yl)piperazin-1-yl)methanone: Known for its cytotoxic activity against cancer cells.
Uniqueness
(1-Benzyltriazol-4-yl)methanamine;dihydrochloride is unique due to its high stability and versatility in various chemical reactions
Properties
IUPAC Name |
(1-benzyltriazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFINCNNIHFCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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